molecular formula C5H13Cl2NO B1384087 [2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride CAS No. 2060037-92-3

[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride

Cat. No.: B1384087
CAS No.: 2060037-92-3
M. Wt: 174.07 g/mol
InChI Key: XDGLQZXNDUTKRW-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)ethylamine hydrochloride is a quaternary ammonium compound characterized by a chloroethoxyethyl chain and a methylamine group. Its molecular formula is C₅H₁₃Cl₂NO, with a molecular weight of 174.07 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and agrochemicals. Its reactive chloroethyl group enables alkylation reactions, while the amine moiety facilitates coupling with electrophiles .

Properties

IUPAC Name

2-(2-chloroethoxy)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO.ClH/c1-7-3-5-8-4-2-6;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLQZXNDUTKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure

Step Operation Conditions Notes
1 Add ethanolamine to a reaction vessel with stirring. Room temperature Connect outlet to buffer bottle with absorption solution (e.g., sodium hydroxide).
2 Introduce hydrogen chloride gas at controlled flow rate until system pH reaches 2-3. HCl flow: 300-500 mL/min, 45-75 min pH monitoring is critical to control reaction progress.
3 Add organic acid catalyst (e.g., propionic acid, butyric acid, glutaric acid, adipic acid). Heat to 120-160 °C, introduce HCl again at 300-500 mL/min Reaction time 2-5 hours with simultaneous distillation to remove water formed.
4 Stop heating and HCl introduction; cool to room temperature. -
5 Add absolute ethanol, stir, filter the precipitated product. Vacuum dry at 50-60 °C for 5 hours Obtain high-purity 2-chloroethylamine hydrochloride solid.

Typical Yields and Purities

Example Organic Acid Temperature (°C) HCl Flow (mL/min) Reaction Time (h) Yield (%) GC Purity (%)
1 Adipic acid 120 500 4 92.2 99.3
2 Adipic acid 160 300 5 90.5 99.2
3 Glutaric acid 140 500 3.5 89.7 99.2
4 Propionic acid 130 400 4.5 90.5 99.0
5 Butyric acid 130 400 4.5 89.7 99.1

These results demonstrate consistently high yields (~90%) and excellent purity (>99%) under mild to moderate heating and controlled gas flow conditions.

Reaction Mechanism Insights

  • The initial introduction of hydrogen chloride to ethanolamine protonates the amine and facilitates substitution of the hydroxyl group by chloride.
  • Organic acids act as catalysts, likely by stabilizing intermediates and promoting the chlorination reaction.
  • Continuous removal of water by distillation drives the reaction equilibrium toward product formation.
  • Use of absolute ethanol in the final step aids in crystallization and purification of the hydrochloride salt.

Adaptation for [2-(2-Chloroethoxy)ethyl](methyl)amine Hydrochloride

While the above method is for 2-chloroethylamine hydrochloride, the preparation of 2-(2-Chloroethoxy)ethylamine hydrochloride would similarly involve:

  • Starting from a suitable methylated amino alcohol precursor (e.g., (methyl)aminoethanol derivatives).
  • Chlorination under hydrogen chloride gas with organic acid catalysis.
  • Controlled reaction and purification steps as described.

This approach ensures high purity and yield while minimizing environmental impact.

Advantages of the Method

  • Raw Materials: Ethanolamine and hydrogen chloride are readily available and inexpensive.
  • Environmental Impact: Avoids use of hazardous chlorinating agents like thionyl chloride.
  • Product Quality: High yield and purity suitable for pharmaceutical or chemical intermediate applications.
  • Scalability: Reaction conditions are mild and controllable, facilitating industrial scale-up.

Summary Table of Key Parameters

Parameter Range/Value Comments
Ethanolamine amount Stoichiometric based on desired product 61 g used in examples (~1 mol)
Hydrogen chloride flow rate 300-500 mL/min Adjusted for scale and reaction time
pH during initial HCl introduction 2-3 Ensures partial protonation and reaction progress
Organic acid catalyst Propionic, butyric, glutaric, adipic acid Mass ratio 0.05-0.15 relative to ethanolamine
Reaction temperature 120-160 °C Higher temp accelerates reaction but must be controlled
Reaction time 2-5 hours Depends on temperature and acid catalyst
Drying conditions 50-60 °C under vacuum for 5 hours Ensures removal of residual solvents and moisture
Product purity (GC) >99% Verified by gas chromatography

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Sodium azide, potassium thiocyanate

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2-(2-Chloroethoxy)ethylamine hydrochloride serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules. It can be utilized in:

  • Alkylation reactions : The compound can act as an alkylating agent due to the presence of the chloro group, facilitating the introduction of alkyl groups into other organic compounds.
  • Amine synthesis : It can be used to produce different amines through nucleophilic substitution reactions.

Pharmaceutical Development

This compound has potential applications in drug discovery and development:

  • Intermediate in drug synthesis : It can serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its amine functional group.
  • Potential therapeutic agent : Preliminary studies suggest that derivatives of this compound may exhibit biological activity, warranting further investigation into its pharmacological properties.

Biochemical Applications

In biochemistry, 2-(2-Chloroethoxy)ethylamine hydrochloride is utilized as:

  • Buffering agent : It can function as an organic buffer in biological assays, helping to maintain pH stability during reactions.
  • Reagent in enzyme assays : The compound may be employed in assays to study enzyme kinetics and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs

The following table compares structural analogs based on substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications References
2-(2-Chloroethoxy)ethylamine HCl C₅H₁₃Cl₂NO 174.07 Chloroethoxyethyl, methylamine Pharmaceutical intermediates
2-Diethylaminoethyl chloride HCl C₆H₁₅Cl₂N 172.10 Chloroethyl, diethylamine Precursor for antihistamines (e.g., cetirizine)
2-(2-tert-Butylphenoxy)ethylamine HCl C₁₃H₂₂ClNO 243.78 tert-Butylphenoxy, methylamine Ligand synthesis, steric hindrance studies
Dichloroethylamine HCl C₂H₆Cl₂N 115.98 Chloroethyl, primary amine Alkylating agent for heterocycles
2-(2-Chloroethoxy)ethanol C₄H₉ClO₂ 124.56 Chloroethoxy, hydroxyl Solvent, PEGylation reactions

Key Observations :

  • Diethylamino vs. Methylamine: The diethylamino group in 2-diethylaminoethyl chloride HCl enhances lipophilicity, making it suitable for CNS-targeting drugs, whereas the methylamine group in the target compound favors polar interactions in aqueous syntheses .
  • Steric Effects: The tert-butylphenoxy group in 2-(2-tert-butylphenoxy)ethylamine HCl introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to the unhindered chloroethoxyethyl chain in the target compound .

Comparison with Dichloroethylamine HCl :

  • In contrast, the target compound’s tertiary amine allows for sequential functionalization (e.g., azidation followed by enzymatic galactosylation) .

Physical and Chemical Properties

Property 2-(2-Chloroethoxy)ethylamine HCl 2-Diethylaminoethyl chloride HCl Dichloroethylamine HCl
Melting Point (°C) Not reported 206–210 140–150
Solubility Water, alcohols Water, ethanol Water
Stability Hydrolytically stable at pH 7.0 Sensitive to strong bases Degrades in alkaline conditions

Notes:

  • The target compound’s stability in neutral buffers (e.g., Tris buffer, pH 7.0) makes it ideal for enzymatic reactions, whereas dichloroethylamine HCl degrades under similar conditions .
  • The diethylamino analog’s higher melting point correlates with stronger ionic interactions in its crystalline lattice .

Biological Activity

2-(2-Chloroethoxy)ethylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

  • IUPAC Name : 2-(2-Chloroethoxy)ethylamine hydrochloride
  • Molecular Formula : C5_{5}H12_{12}ClN\O
  • Solubility : Soluble in DMSO and DMF, slightly soluble in water.

The biological activity of 2-(2-Chloroethoxy)ethylamine hydrochloride is hypothesized to involve multiple mechanisms:

  • Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell membranes and inhibit nucleic acid synthesis, suggesting that this compound may act through similar pathways.
  • Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators .

Biological Activity Overview

Activity TypeObservationsReferences
Antimicrobial Effective against Gram-positive and Gram-negative bacteria. Potential targets include cell membrane integrity and DNA binding.
Anticancer Induces apoptosis in various cancer cell lines; effective in reducing tumor size in vivo. Mechanisms include ROS generation and modulation of apoptotic pathways.
Neuroprotective Potential effects on neurotransmitter systems, possibly influencing seizure thresholds in animal models.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial efficacy of related compounds against E. coli and Staphylococcus aureus, showing significant inhibition at various concentrations. The results suggest that 2-(2-Chloroethoxy)ethylamine hydrochloride could exhibit similar properties given its structural analogies .
  • Anticancer Activity :
    • In a recent investigation, the compound was tested on human cancer cell lines (e.g., HeLa, MCF-7). The findings indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established anticancer agents. The study highlighted the role of oxidative stress in mediating these effects .
  • Neuropharmacological Studies :
    • Research involving animal models demonstrated that derivatives of this compound could modulate seizure activity, suggesting potential use as an anticonvulsant agent. The mechanism appears to involve GABAergic modulation and enhancement of seizure threshold .

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Chloroethoxy)ethylamine hydrochloride suggests:

  • Absorption : Rapid absorption when administered orally or intravenously.
  • Distribution : The compound is likely to distribute widely due to its lipophilicity.
  • Metabolism : Metabolized primarily in the liver with potential formation of active metabolites.
  • Excretion : Primarily excreted via urine.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-Chloroethoxy)ethylamine hydrochloride in laboratory settings?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-(2-chloroethoxy)ethyl chloride with methylamine under controlled pH (basic conditions) to form the tertiary amine, followed by hydrochloride salt precipitation . Evidence from similar compounds (e.g., bis(2-chloroethyl)amine hydrochloride) suggests using continuous flow reactors for improved yield and purity, with purification via recrystallization or column chromatography .

Key Parameters:

  • Reactants: 2-(2-chloroethoxy)ethyl chloride, methylamine gas or aqueous solution.
  • Conditions: Anhydrous ethanol or THF as solvent, 0–5°C, pH 10–12 (adjusted with NaOH).
  • Workup: Acidification with HCl gas to precipitate the hydrochloride salt.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
The compound’s hazards include acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) . Required precautions:

  • Engineering Controls: Use fume hoods with ≥100 fpm airflow.
  • PPE: Nitrile gloves, chemical goggles, and lab coats.
  • Emergency Measures: Immediate access to eye-wash stations and safety showers .
  • Storage: In airtight containers under nitrogen, at 2–8°C, away from oxidizers .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions (e.g., elimination of chloro groups) .
  • Catalysis: Phase-transfer catalysts like tetrabutylammonium bromide improve reaction kinetics in biphasic systems .
  • Purification: Gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves impurities. Purity ≥97% is achievable via recrystallization in ethanol/ether .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride
Reactant of Route 2
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[2-(2-Chloroethoxy)ethyl](methyl)amine hydrochloride

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